molecular formula C18H28N2O3 B14084153 tert-Butyl (S)-(1-(benzylamino)-4-methyl-1-oxopentan-2-yl)carbamate

tert-Butyl (S)-(1-(benzylamino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B14084153
M. Wt: 320.4 g/mol
InChI Key: FZSASBVKQWKHKN-HNNXBMFYSA-N
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Description

Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with a carbamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1S)-1-methyl-3-butyn-1-yl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the phenylmethyl group and the 1,1-dimethylethyl ester moiety.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C18H28N2O3/c1-13(2)11-15(20-17(22)23-18(3,4)5)16(21)19-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22)/t15-/m0/s1

InChI Key

FZSASBVKQWKHKN-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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